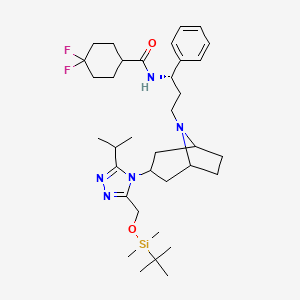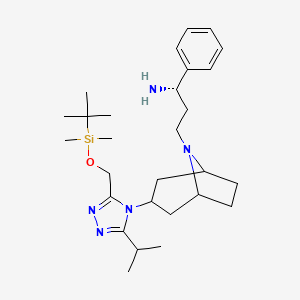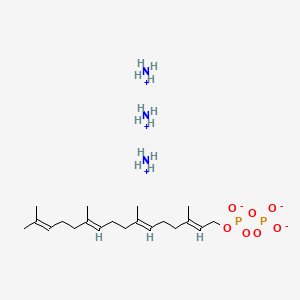
Pyrophosphate de géranylgéranyle, sel de triammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le géranylgéranylphosphate a de nombreuses applications en recherche scientifique :
Industrie : Il est utilisé dans la production de vitamines, de pigments et d'autres composés bioactifs.
Mécanisme d'action
Le géranylgéranylphosphate exerce ses effets principalement par le processus de géranylgéranylation, où il se fixe à des protéines spécifiques, modifiant ainsi leur fonction et leur localisation. Cette modification est cruciale pour l'activité des petites GTPases, qui sont impliquées dans divers processus cellulaires tels que la transduction du signal, la croissance cellulaire et la différenciation . Les cibles moléculaires du géranylgéranylphosphate comprennent des protéines telles que Rho, Rac et Rab .
Mécanisme D'action
Target of Action
Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .
Mode of Action
The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Pathways
Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Result of Action
The molecular and cellular effects of Geranylgeranyl Pyrophosphate Triammonium Salt’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Analyse Biochimique
Biochemical Properties
Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Cellular Effects
Geranylgeranyl Pyrophosphate Triammonium Salt influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .
Molecular Mechanism
At the molecular level, Geranylgeranyl Pyrophosphate Triammonium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .
Temporal Effects in Laboratory Settings
The effects of Geranylgeranyl Pyrophosphate Triammonium Salt over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids
Metabolic Pathways
Geranylgeranyl Pyrophosphate Triammonium Salt is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le géranylgéranylphosphate est synthétisé par la condensation tête-à-queue de trois unités de diphosphate d'isopentényle et d'une unité de diphosphate de diméthylallyle. Cette réaction est catalysée par l'enzyme géranylgéranyl diphosphate synthase . La synthèse peut se produire via la voie de l'acide mévalonique dans le cytosol ou la voie du méthylérythritol 4-phosphate dans les plastes .
Méthodes de production industrielle
Dans les milieux industriels, le géranylgéranylphosphate est produit en utilisant des micro-organismes génétiquement modifiés qui expriment les enzymes nécessaires à sa biosynthèse. Ces micro-organismes sont cultivés dans des bioréacteurs sous des conditions contrôlées pour optimiser le rendement en géranylgéranylphosphate .
Analyse Des Réactions Chimiques
Types de réactions
Le géranylgéranylphosphate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents diterpénoïdes.
Réduction : Il peut être réduit pour former du géranylgéraniol.
Substitution : Il peut subir des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Oxydation : Diterpénoïdes tels que les gibbérellines et les caroténoïdes.
Réduction : Géranylgéraniol.
Substitution : Divers dérivés géranylgéranyle.
Comparaison Avec Des Composés Similaires
Composés similaires
Farnesylphosphate : Un autre intermédiaire important dans la voie de biosynthèse des isoprénoïdes.
Géranylphosphate : Un précurseur des monoterpènes et autres isoprénoïdes.
Géranylgéraniol : La forme alcoolique du géranylgéranylphosphate.
Unicité
Le géranylgéranylphosphate est unique en raison de son rôle de précurseur d'une grande variété de biomolécules essentielles, notamment les caroténoïdes, les gibbérellines, les tocophérols et les chlorophylles . Sa capacité à subir la géranylgéranylation la rend indispensable au bon fonctionnement des petites GTPases et d'autres protéines impliquées dans des processus cellulaires essentiels .
Propriétés
IUPAC Name |
triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
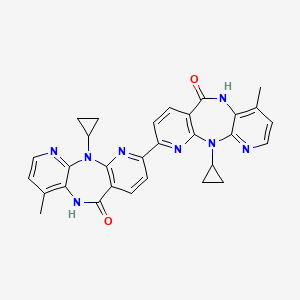

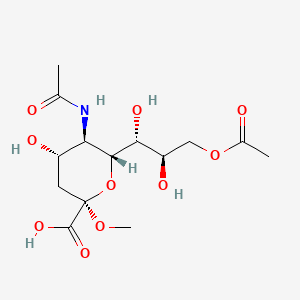

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

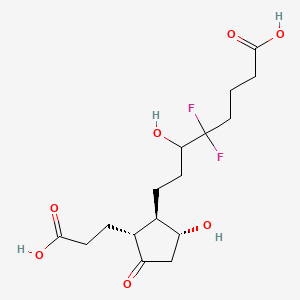
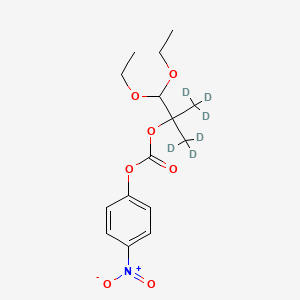
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
